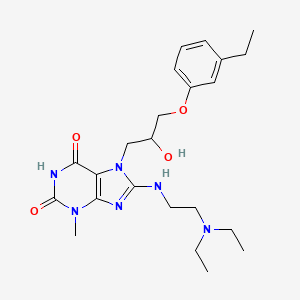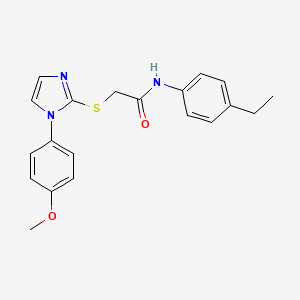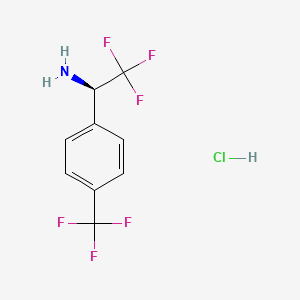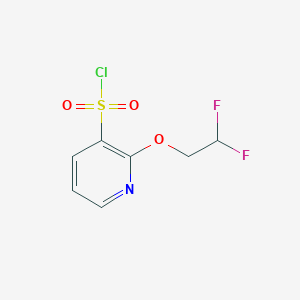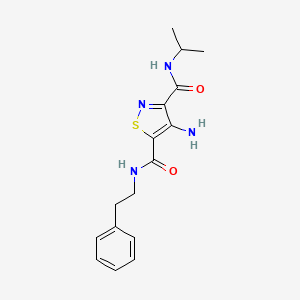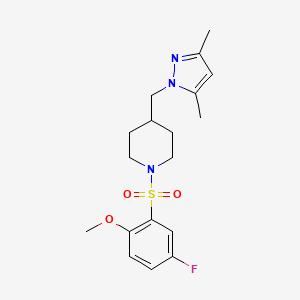
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide” is a sulfonamide in which the nitrogen is the piperidinyl nitrogen of a 2-(pyridin-3-yl)piperidin-1-yl group and the sulfonyl sulfur carries a 4-acetamidophenyl substituent .
Synthesis Analysis
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . These derivatives were evaluated for their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a sulfonamide group where the nitrogen is the piperidinyl nitrogen of a 2-(pyridin-3-yl)piperidin-1-yl group and the sulfonyl sulfur carries a 4-acetamidophenyl substituent .Chemical Reactions Analysis
The novel piperidine analogues synthesized were found to efficiently block the formation of blood vessels in vivo in the CAM model . They also exhibited differential migration and band intensities in DNA binding/cleavage assays .Scientific Research Applications
Synthesis and Biological Activity
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide and its derivatives have been synthesized and studied for various biological activities. Here are some of the key applications and findings:
Antimicrobial and Anticancer Potential:
- Derivatives of this compound, specifically the pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, have demonstrated antimicrobial activity, with some of them being active against specific pathogens (Ammar et al., 2004).
- Certain novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their anticancer activity. Some of these compounds exhibited promising results against leukemia, colon cancer, and melanoma, with good selectivity and activity profiles (Szafrański & Sławiński, 2015).
Structural Characterization and Chemical Reactions:
- Certain compounds containing the piperidine moiety have been synthesized and characterized, revealing intricate molecular conformations stabilized by weak intramolecular interactions. Such detailed structural insights are vital for understanding the chemical behavior and potential applications of these compounds (Kumar et al., 2012).
- The transformation of piperidine to pyrrolidine rings under specific conditions has been documented, highlighting the dynamic nature of these compounds in chemical reactions and potentially offering insights into novel synthetic pathways (Ambrožič et al., 1998).
Synthesis of Derivatives and Potential Applications:
- Various studies have focused on the synthesis of novel derivatives of this compound, exploring their potential in areas like receptor binding and antagonism, indicating potential pharmacological applications (Carato et al., 2007).
- Innovative synthetic approaches have been developed for chiral derivatives of this compound, which could serve as stereoselective catalysts, thereby opening avenues in asymmetric synthesis and medicinal chemistry (Tian et al., 2012).
Mechanism of Action
The mechanism of action of these compounds seems to be related to their ability to inhibit angiogenesis and induce DNA cleavage . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .
Future Directions
The future directions for research on “N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide” could involve further exploration of its anti-angiogenic and DNA cleavage activities . Additionally, more research could be conducted to understand the influence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain on the compound’s potency as an anticancer agent .
properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(25-11-5-8-20-7-1-2-10-24(20)25)29-22-13-15-23(16-14-22)34(32,33)30-18-4-3-12-26(30)21-9-6-17-28-19-21/h1-2,5-11,13-17,19,26H,3-4,12,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRQYFGILVJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)
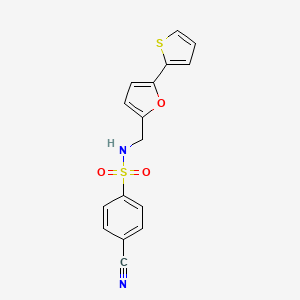
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
